molecular formula C13H17N3 B11729560 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B11729560
M. Wt: 215.29 g/mol
InChI Key: PMCJORDFFPULEN-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a chemical compound based on the privileged aminopyrazole scaffold , a structure of high significance in modern medicinal chemistry and drug discovery . The aminopyrazole core is recognized for its versatile binding properties, acting as a key pharmacophore in the inhibition of various enzymes and receptors . This specific derivative features a 1-ethyl group and an N-(2-phenylethyl) side chain, which may influence its physicochemical properties and biological activity. Compounds within the aminopyrazole class, particularly 4-aminopyrazoles, have demonstrated substantial research value in oncology and anti-inflammatory drug development . The aminopyrazole motif is a critical structural component in several best-selling and recently approved therapeutic agents, such as the anticancer drugs Pirtobrutinib and Baricitinib (for rheumatoid arthritis, COVID-19, and alopecia), highlighting the scaffold's clinical relevance . Researchers are exploring these molecules primarily as potent kinase inhibitors , targeting key signaling pathways involved in cell proliferation and inflammation . The structural features of this compound make it a valuable intermediate or target molecule for researchers working in hit-to-lead optimization campaigns and investigating structure-activity relationships (SAR) in these therapeutic areas. This product is intended for research purposes in laboratory settings only. For Research Use Only. Not for human or veterinary or household use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-ethyl-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-2-16-11-13(10-15-16)14-9-8-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3

InChI Key

PMCJORDFFPULEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The synthesis typically begins with constructing the pyrazole ring. A common strategy involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, 1H-pyrazol-4-amine intermediates are synthesized via reaction of hydrazine hydrate with ethyl acetoacetate under acidic conditions, forming the heterocyclic core.

Reaction conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C reflux

  • Catalyst: Acetic acid (5–10 mol%)

  • Yield: 70–85%

N-Ethylation

Subsequent alkylation introduces the ethyl group at the pyrazole’s N1 position. Ethyl bromide or iodide serves as the alkylating agent in the presence of a base such as potassium carbonate:

Pyrazol-4-amine+CH2CH2BrK2CO3DMF, 50°C1-Ethylpyrazol-4-amine[1][5]\text{Pyrazol-4-amine} + \text{CH}2\text{CH}2\text{Br} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 50°C}} 1\text{-Ethylpyrazol-4-amine} \quad

Optimization data:

ParameterOptimal Value
SolventDMF
BaseK₂CO₃
Molar ratio (amine:alkyl halide)1:1.2
Reaction time6–8 hours
Yield78–82%

Phenylethylamine Coupling

The final step involves introducing the 2-phenylethyl group via reductive amination or nucleophilic substitution. Reductive amination using 2-phenylethylamine and sodium triacetoxyborohydride (STAB) in dichloromethane achieves moderate yields (65–70%):

1-Ethylpyrazol-4-amine+PhCH2CH2NH2STABDCM, rtTarget compound[1][3]1\text{-Ethylpyrazol-4-amine} + \text{PhCH}2\text{CH}2\text{NH}_2 \xrightarrow[\text{STAB}]{\text{DCM, rt}} \text{Target compound} \quad

Comparative catalyst performance:

CatalystYield (%)Purity (%)
STAB6595
NaBH₃CN5892
Pd/C (H₂ atmosphere)4288

Cycloaddition-Condensation Pathway

Huisgen Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition between nitrile imines and alkynes to form the pyrazole ring. This method allows simultaneous incorporation of the ethyl and phenylethyl groups.

Procedure:

  • Generate nitrile imine in situ from hydrazonyl chloride and triethylamine.

  • React with phenylacetylene derivative under microwave irradiation (100°C, 30 min).

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages:

  • Single-step formation of the substituted pyrazole

  • Functional group tolerance

Limitations:

  • Requires specialized equipment (microwave reactor)

  • Moderate yield (50–60%)

Condensation with Hydrazine Derivatives

Condensing β-keto esters with 2-phenylethylhydrazine hydrochloride in ethanol under reflux produces the target compound directly. This method bypasses intermediate isolation steps:

CH3COCOOEt+PhCH2CH2NHNH2HClEtOHΔTarget compound[5]\text{CH}3\text{COCOOEt} + \text{PhCH}2\text{CH}2\text{NHNH}2\cdot\text{HCl} \xrightarrow[\text{EtOH}]{\Delta} \text{Target compound} \quad

Key parameters:

  • Molar ratio (ester:hydrazine): 1:1.5

  • Reaction time: 12 hours

  • Yield: 68%

Direct N-Substitution Methodology

Nitrobenzoyl Hydroxylamine-Mediated Synthesis

A novel approach reported in The Journal of Organic Chemistry uses O-(4-nitrobenzoyl)hydroxylamine to directly introduce the ethyl group onto preformed N-(2-phenylethyl)pyrazol-4-amine:

N-(2-Phenylethyl)pyrazol-4-amine+O-(4-NO2Bz)ONH2DMF85°CTarget compound[7]\text{N-(2-Phenylethyl)pyrazol-4-amine} + \text{O-(4-NO}2\text{Bz)ONH}2 \xrightarrow[\text{DMF}]{85°C} \text{Target compound} \quad

Reaction optimization:

VariableOptimal Condition
SolventDMF
Temperature85°C
Reaction time1.5 hours
CatalystNone required
Yield44%

Scalability Assessment

Large-scale trials (3 mmol starting material) demonstrate consistent yields (45%), confirming method robustness. However, the need for stoichiometric O-(4-nitrobenzoyl)hydroxylamine increases costs compared to traditional alkylation.

Comparative Analysis of Methods

Table 1. Method efficiency metrics

MethodStepsAvg. Yield (%)Purity (%)Cost Index
Multi-step alkylation37095$$$
Cycloaddition15590$$
Direct N-substitution24488$$$$

Key observations:

  • Multi-step alkylation remains the most reliable for high-purity batches

  • Cycloaddition offers step economy but requires microwave instrumentation

  • Direct methods show promise for specialized applications despite lower yields

Purification and Characterization

Chromatographic Techniques

Final purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients (70:30 → 90:10). HPLC analysis confirms purity >95% using C18 columns (acetonitrile/water mobile phase).

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):
δ 7.30–7.20 (m, 5H, Ph), 7.85 (s, 1H, pyrazole H3), 4.10 (q, J=7.2 Hz, 2H, NCH₂), 3.65 (t, J=6.8 Hz, 2H, NCH₂CH₂Ph), 2.90 (t, J=6.8 Hz, 2H, CH₂Ph), 1.45 (t, J=7.2 Hz, 3H, CH₂CH₃).

HRMS (ESI+):
Calculated for C₁₃H₁₇N₃ [M+H]⁺: 215.1392; Found: 215.1389 .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and amine side chain exhibit susceptibility to oxidation. Source highlights oxidation using potassium permanganate (KMnO₄) under acidic or neutral conditions, leading to hydroxylation at the pyrazole ring's C3/C5 positions. For example:
1-Ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amineH2OKMnO4Hydroxylated pyrazole derivative\text{this compound} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4} \text{Hydroxylated pyrazole derivative}

Key Factors :

  • Temperature (40–60°C) and pH (4–7) critically influence regioselectivity.

  • Over-oxidation can degrade the pyrazole ring, necessitating controlled stoichiometry.

Condensation with Carbonyl Compounds

The primary amine group participates in condensation reactions with aldehydes or ketones to form imines (Schiff bases). Source and describe reactions with benzaldehyde or acetylacetone in ethanol under reflux:
Amine+RCHOEtOH, ΔImine derivative\text{Amine} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Imine derivative}

Example Reaction Conditions :

ReagentSolventTemperatureYield
BenzaldehydeEthanol78°C72%
AcetylacetoneToluene110°C65%

These imines serve as intermediates for synthesizing heterocyclic compounds with antimicrobial or anticancer properties.

Nucleophilic Aromatic Substitution

The pyrazole ring undergoes substitution at electrophilic positions. Source demonstrates its use in coupling reactions with halogenated pyrimidines. For instance:
Amine+5-bromo-2,4-dichloropyrimidineDMSODIEA5-bromo-N2-substituted pyrimidine-2,4-diamine\text{Amine} + \text{5-bromo-2,4-dichloropyrimidine} \xrightarrow[\text{DMSO}]{\text{DIEA}} \text{5-bromo-N2-substituted pyrimidine-2,4-diamine}

Key Findings :

  • Reactions proceed via SNAr (nucleophilic aromatic substitution), with yields up to 85% under optimized conditions (DMSO, 80°C).

  • Substituents on the pyrimidine influence selectivity: bromine at C5 enhances reactivity compared to chlorine .

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides. Source reports acylation using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Amine+CH₃COClDCMTEAN-acetyl derivative\text{Amine} + \text{CH₃COCl} \xrightarrow[\text{DCM}]{\text{TEA}} \text{N-acetyl derivative}

Optimized Parameters :

  • Molar ratio (amine:acyl chloride = 1:1.2).

  • Room temperature (25°C) minimizes side reactions.

Alkylation with ethyl iodide in acetonitrile yields quaternary ammonium salts, useful in ionic liquid synthesis.

Cycloaddition and Heteroannulation

Pyrazole derivatives participate in [3+2] cycloadditions. Source describes Vilsmeier–Haack formylation to generate pyrazole-carbaldehydes, which undergo annulation with amino-thiophenes:
Formylated pyrazole+2-amino-thiopheneAcOHThieno[2,3-b]pyridine derivative\text{Formylated pyrazole} + \text{2-amino-thiophene} \xrightarrow{\text{AcOH}} \text{Thieno[2,3-b]pyridine derivative}

Applications :

  • Products show antibacterial and anti-inflammatory activity .

  • Yields range from 60–75% depending on substituents.

Metal Complexation

The amine and pyrazole nitrogen atoms act as ligands for transition metals. Source notes coordination with copper(II) or palladium(II) ions, forming complexes with catalytic or bioactive properties:
Amine+Cu(NO₃)₂Cu(II)-pyrazole complex\text{Amine} + \text{Cu(NO₃)₂} \rightarrow \text{Cu(II)-pyrazole complex}

Stoichiometry :

  • Typically 1:1 (metal:ligand) in methanol/water mixtures.

  • Complexes exhibit enhanced stability compared to unligated metals.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is C12H19N5C_{12}H_{19}N_{5}, with a molecular weight of 233.31 g/mol. Its structure features an ethyl group at the nitrogen position and a phenylethyl substituent, contributing to its unique properties.

Medicinal Chemistry

This compound serves as a building block for the development of new pharmaceuticals. Its derivatives have been studied for various therapeutic effects, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating chronic inflammatory diseases.
  • Anticancer Properties : Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, providing a pathway for anticancer drug development.

Agricultural Chemistry

In agriculture, this compound is being explored for its potential as a pesticide or herbicide. Its ability to interact with biological targets can lead to the development of compounds that effectively control pests while minimizing environmental impact.

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of new materials with specific electronic or optical properties. This application is particularly relevant in fields such as organic electronics and photonics, where novel materials can enhance device performance.

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated promising results against several bacterial strains. The derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to existing antibiotics, suggesting their potential as effective antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways. The compound's mechanism involves the inhibition of kinases that are crucial for cell proliferation, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine and related pyrazole derivatives:

Compound Name Molecular Weight Substituents Synthesis Yield (%) Key Applications/Properties Reference
This compound 231.31 1-Ethyl, 4-(2-phenylethyl)amine N/A Potential CNS modulation, research
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.24 1-Pyridinyl, 4-cyclopropylamine 17.9 Pharmacological intermediates
1-Ethyl-N-(1-(furan-2-yl)ethyl)-1H-pyrazol-4-amine 205.26 1-Ethyl, 4-(furan-ethyl)amine Discontinued Discontinued (stability concerns)
1-Ethyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine 207.32 1-Ethyl, 4-(methylcyclohexyl)amine N/A High lipophilicity, agrochemical R&D
3-Trifluoromethylpyrazole-1,2,3-triazole hybrids Variable Trifluoromethyl, triazole N/A Antimycobacterial agents

Key Observations:

Substituent Impact on Physicochemical Properties: The ethyl group in the target compound increases lipophilicity compared to the cyclopropylamine analog (215.24 MW) . Aromatic vs. Aliphatic Substituents: The phenylethylamine group (aromatic) may enhance binding to amine receptors, whereas the methylcyclohexyl group (aliphatic) in improves solubility in nonpolar matrices. Electron-Withdrawing Groups: Trifluoromethyl substitution in enhances metabolic stability and bioactivity, a feature absent in the target compound.

Synthetic Challenges: The cyclopropylamine derivative has a low yield (17.9%), likely due to steric hindrance during nucleophilic substitution.

Biological Relevance :

  • Phenylethylamine moieties are associated with neurotransmitter mimicry (e.g., dopamine, serotonin), hinting at CNS applications for the target compound .
  • The trifluoromethylpyrazole hybrids in exhibit antimycobacterial activity, underscoring the role of electronegative substituents in antimicrobial design.

Pharmacological Potential

For example, pyrazole derivatives with aromatic amines have shown affinity for serotonin receptors in preclinical studies .

Industrial Relevance

  • Agrochemicals : The methylcyclohexyl analog demonstrates utility in pesticide formulations due to its stability and lipophilicity.

Biological Activity

1-Ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C12H19N5C_{12}H_{19}N_{5} and a molecular weight of 233.31 g/mol. Its structure features a five-membered heterocyclic pyrazole ring with an ethyl group and a phenylethyl substituent, which contribute to its unique chemical properties.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in inflammatory responses. The IC50 values for these inhibitory effects are reported in the nanomolar range, indicating potent activity.

Cytokine IC50 Value (nM)
TNFα270
IL-1742

3. Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is essential for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, modulating their activity. For instance, the compound has shown potential as an inhibitor of epoxide hydrolase (sEH), which plays a role in inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is critical for optimizing their biological activity. Modifications to the pyrazole ring or substituents can significantly influence potency and selectivity:

  • Substituent Variations : The introduction of different alkyl or aryl groups at specific positions on the pyrazole ring can enhance anti-inflammatory and antimicrobial activities.
  • Positioning of Functional Groups : The position of functional groups relative to the pyrazole core affects binding affinity to target proteins and overall biological efficacy.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Anti-inflammatory Study : In a mouse model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammation markers compared to controls.
  • Antioxidant Efficacy : In vitro studies demonstrated that the compound effectively reduced ROS levels in human endothelial cells subjected to oxidative stress.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine?

The synthesis of pyrazol-4-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Copper-catalyzed cross-coupling : A method using copper(I) bromide (0.1–0.5 mol%) with cesium carbonate (3–5 equiv.) in DMSO at 35–60°C for 24–48 hours achieves moderate yields (17–20%) for analogous pyrazol-4-amine derivatives. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical .
  • Base-mediated alkylation : Reactions with chloroacetamide intermediates in dichloromethane or DMF, using triethylamine or Cs₂CO₃, are common. For example, 2-chloro-N-(pyrazol-4-yl)acetamide derivatives are synthesized with >80% purity after acid-base extraction .

Key Characterization : Melting point analysis (104–107°C), 1^1H/13^13C NMR (e.g., δ 8.87 ppm for aromatic protons), and HRMS (e.g., m/z 215 [M+H]+^+) are standard for structural validation .

Advanced: How can reaction conditions be optimized to address low yields in pyrazol-4-amine synthesis?

Low yields (e.g., 17.9% in ) often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent screening : Polar aprotic solvents like DMSO enhance nucleophilicity but may require dilution to mitigate decomposition.
  • Catalyst tuning : Substituting Cu(I) with Pd catalysts (e.g., Pd(OAc)₂) for aryl halide intermediates can improve coupling efficiency .
  • Statistical DoE : Employing factorial design (e.g., varying temperature, catalyst loading, and reaction time) identifies critical parameters. For instance, temperature ranges of 50–80°C and 18–24-hour durations are optimal for similar heterocycles .

Case Study : ICReDD’s computational reaction path search reduced optimization time by 60% for analogous compounds by integrating quantum chemical calculations and experimental feedback loops .

Basic: What spectroscopic techniques are essential for characterizing pyrazol-4-amine derivatives?

  • 1^1H NMR : Aromatic protons (δ 7.0–9.0 ppm) and ethyl/phenylethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.5 ppm for CH₂) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., m/z 215.1182 [M+H]+^+) validates molecular formulas.
  • IR Spectroscopy : N-H stretches (3298 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) indicate amine and pyrazole ring functionalities .

Advanced: How can researchers resolve contradictions in biological activity data for pyrazol-4-amine analogs?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity in some studies but reduce solubility, skewing results. For example, 5-chloro derivatives in showed 10-fold higher MIC values than methoxy analogs .
  • Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) or incubation times (24 vs. 48 hours) can alter compound stability. Standardized protocols (e.g., CLSI guidelines) are recommended .

Methodological Fix : Use isosteric replacements (e.g., -OCH₃ → -CF₃) and parallel assays under controlled conditions to isolate structural contributions .

Basic: What are the primary research applications of this compound?

  • Medicinal Chemistry : As a kinase inhibitor scaffold, particularly for EGFR or Aurora kinases, due to its planar aromatic core and hydrogen-bonding capacity .
  • Materials Science : Functionalized pyrazoles serve as ligands in catalytic systems (e.g., Cu/pyrazole complexes for C-N coupling) .

Advanced: How do computational methods enhance the design of pyrazol-4-amine derivatives?

  • DFT Calculations : Predict regioselectivity in alkylation reactions (e.g., N1 vs. N2 substitution) by analyzing frontier molecular orbitals and charge distribution .
  • Molecular Docking : Virtual screening against protein targets (e.g., COX-2 or PARP1) identifies derivatives with optimal binding affinity. For example, 4-methoxy analogs showed higher docking scores (-9.2 kcal/mol) than ethyl derivatives .

Tool Recommendation : Open-source platforms like AutoDock Vina or Schrödinger Suite enable rapid in silico validation .

Basic: What purification methods are optimal for pyrazol-4-amine derivatives?

  • Column Chromatography : Silica gel with ethyl acetate/hexane (10–50% gradient) resolves polar byproducts .
  • Acid-Base Extraction : For hydrochloride salts, wash organic layers with 1M HCl to remove unreacted amines .

Advanced: How can researchers conduct comparative studies of pyrazol-4-amine derivatives?

  • SAR Tables : Tabulate substituent effects on bioactivity (e.g., IC₅₀ values) and physicochemical properties (logP, solubility). For example:
SubstituentIC₅₀ (μM)logP
-OCH₃0.122.1
-Cl0.082.8
  • Cross-Study Meta-Analysis : Aggregate data from analogous compounds (e.g., vs. 17) to identify trends .

Basic: What safety protocols are recommended for handling pyrazol-4-amine derivatives?

  • Ventilation : Use fume hoods due to potential amine volatility.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure .

Advanced: What strategies mitigate reproducibility issues in pyrazol-4-amine synthesis?

  • Detailed Logging : Record exact solvent batches, catalyst purity, and humidity levels.
  • Open Data Sharing : Platforms like LabMate.AI enable collaborative reaction optimization (e.g., Ugi or C-N coupling workflows) .

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